molecular formula C12H9BF3NO2 B14088431 (3-(6-(Trifluoromethyl)pyridin-2-yl)phenyl)boronic acid

(3-(6-(Trifluoromethyl)pyridin-2-yl)phenyl)boronic acid

Cat. No.: B14088431
M. Wt: 267.01 g/mol
InChI Key: GCYDKUBGVXIBCD-UHFFFAOYSA-N
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Description

(3-(6-(Trifluoromethyl)pyridin-2-yl)phenyl)boronic acid is a boronic acid derivative that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(6-(Trifluoromethyl)pyridin-2-yl)phenyl)boronic acid typically involves the introduction of a trifluoromethyl group into a pyridine ring, followed by the formation of a boronic acid moiety. One common method is the Balz-Schiemann reaction, which utilizes 3-nitropyridines as precursors. These precursors are reduced to amines and then subjected to the Balz-Schiemann reaction to introduce the trifluoromethyl group . The resulting trifluoromethylpyridine is then coupled with a phenylboronic acid derivative under Suzuki-Miyaura cross-coupling conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3-(6-(Trifluoromethyl)pyridin-2-yl)phenyl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other peroxides can be used as oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Strong nucleophiles such as alkoxides or amines in polar aprotic solvents.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Hydrogenated pyridine derivatives.

    Substitution: Substituted trifluoromethylpyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-(6-(Trifluoromethyl)pyridin-2-yl)phenyl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds .

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore in drug design. The trifluoromethyl group enhances the metabolic stability and lipophilicity of drug candidates, making it a valuable moiety in the development of pharmaceuticals .

Industry

In the industrial sector, this compound is used in the development of agrochemicals, such as pesticides and herbicides. Its unique chemical properties contribute to the efficacy and stability of these products .

Mechanism of Action

The mechanism of action of (3-(6-(Trifluoromethyl)pyridin-2-yl)phenyl)boronic acid is largely dependent on its application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity by interacting with hydrophobic pockets in the target protein .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H9BF3NO2

Molecular Weight

267.01 g/mol

IUPAC Name

[3-[6-(trifluoromethyl)pyridin-2-yl]phenyl]boronic acid

InChI

InChI=1S/C12H9BF3NO2/c14-12(15,16)11-6-2-5-10(17-11)8-3-1-4-9(7-8)13(18)19/h1-7,18-19H

InChI Key

GCYDKUBGVXIBCD-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC=C1)C2=NC(=CC=C2)C(F)(F)F)(O)O

Origin of Product

United States

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